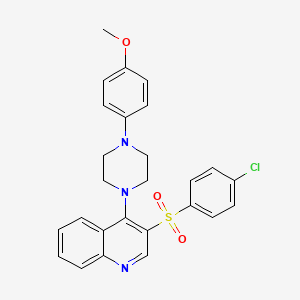

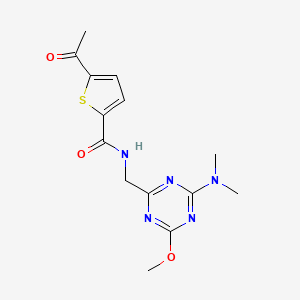

3-((4-Chlorophenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Chlorophenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline, also known as CPQ, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic properties. CPQ belongs to the class of quinoline derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Anticancer Activities

The structural analogs of 4-aminoquinoline, including compounds with sulfonyl groups similar to the chemical , have shown promising anticancer activities. A study highlighted the effectiveness of these derivatives against various cancer cell lines, demonstrating potential as anticancer agents. Notably, certain analogs induced cancer cell death through mechanisms like cell cycle arrest and increased lysosomal volume, suggesting a selective toxicity towards cancer cells over non-cancer cells (Solomon, Pundir, & Lee, 2019).

Medicinal Chemistry Applications

The core structure of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline, which is closely related to the queried chemical, serves as a versatile scaffold in medicinal chemistry. It has been utilized to develop drugs with a wide range of pharmacological activities, including antimalarial, antiparasitic, anti-HIV, anticancer, and others. This underscores the significant utility of such structures in the design of new therapeutic agents (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

Antibacterial and Antifungal Properties

Research into novel quinolone derivatives, including those with phenylsulfonyl and piperazinyl groups, has revealed significant antimicrobial potential. Molecular docking studies have provided insights into their mechanisms of action, indicating their promise as antibacterial and antifungal agents. This suggests a broad application in treating microbial infections, with specific compounds demonstrating efficacy in in-silico models against target proteins for bacterial and fungal infections (Desai et al., 2017).

Hypoxic-Cytotoxic Agents in Cancer Therapy

Quinoxaline derivatives, similar in structural complexity to the chemical of interest, have been explored for their hypoxic-cytotoxic effects, particularly in cancer treatment. These compounds exhibit potent cytotoxicity under hypoxic conditions, a common feature of solid tumors, thus representing a targeted approach to cancer therapy (Ortega et al., 2000).

Psychotropic Effects

The quinoline and isoquinoline sulfonamide analogs of aripiprazole, which share structural similarities with the queried compound, have shown potential as antidepressant and antipsychotic agents. This research indicates the utility of quinoline derivatives in developing new treatments for mental health disorders, highlighting their diverse pharmacological profiles and the possibility of targeting multiple neurotransmitter systems for therapeutic effects (Zajdel et al., 2013).

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3S/c1-33-21-10-8-20(9-11-21)29-14-16-30(17-15-29)26-23-4-2-3-5-24(23)28-18-25(26)34(31,32)22-12-6-19(27)7-13-22/h2-13,18H,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJNZGLUGUYJKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Methylphenyl)carbamoyl]methyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2684868.png)

![Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2684871.png)

![(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B2684872.png)

![(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2684876.png)

![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2684884.png)

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)

![7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2684888.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2684890.png)